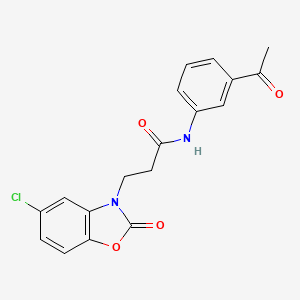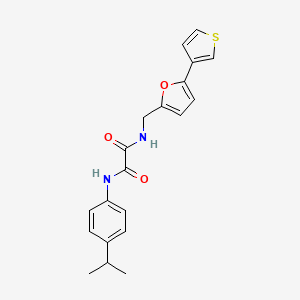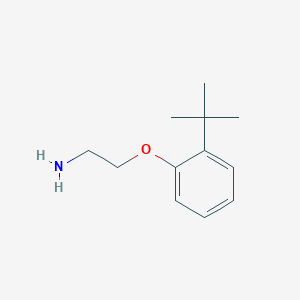
4-(1,1-Dimethylethoxy)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dimethylethoxy)-pyridine, also known as DMPO, is a stable nitroxide radical that is widely used in scientific research. It has a unique chemical structure that makes it an excellent tool for studying reactive oxygen species (ROS) and other free radicals.
Mecanismo De Acción
4-(1,1-Dimethylethoxy)-pyridine acts as a spin trap by reacting with free radicals to form stable adducts. The reaction involves the transfer of an unpaired electron from the free radical to 4-(1,1-Dimethylethoxy)-pyridine, which results in the formation of a nitroxide radical. The nitroxide radical is stable and can be detected and analyzed using various spectroscopic techniques.
Biochemical and Physiological Effects:
4-(1,1-Dimethylethoxy)-pyridine has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various animal models. 4-(1,1-Dimethylethoxy)-pyridine has also been shown to improve insulin sensitivity and glucose tolerance in diabetic rats. Additionally, 4-(1,1-Dimethylethoxy)-pyridine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1,1-Dimethylethoxy)-pyridine is its stability. It is a stable radical that can be stored for long periods of time without degradation. Additionally, 4-(1,1-Dimethylethoxy)-pyridine is relatively easy to use and can be detected using various spectroscopic techniques. However, there are also some limitations to using 4-(1,1-Dimethylethoxy)-pyridine. One limitation is that it can react with other molecules in biological samples, which can result in false-positive results. Additionally, 4-(1,1-Dimethylethoxy)-pyridine can also form adducts with non-radical species, which can complicate data interpretation.
Direcciones Futuras
There are many future directions for research involving 4-(1,1-Dimethylethoxy)-pyridine. One area of research is the development of new spin traps that are more selective for specific free radicals. Another area of research is the development of new techniques for detecting and analyzing 4-(1,1-Dimethylethoxy)-pyridine adducts. Additionally, there is a need for more research on the physiological effects of 4-(1,1-Dimethylethoxy)-pyridine in humans. Finally, there is a need for more research on the potential therapeutic applications of 4-(1,1-Dimethylethoxy)-pyridine in various diseases.
Métodos De Síntesis
4-(1,1-Dimethylethoxy)-pyridine can be synthesized through a simple and straightforward method. The most common method involves the reaction of 4-chloropyridine with 2,2-dimethoxypropane in the presence of a base such as potassium tert-butoxide. The reaction produces 4-(1,1-Dimethylethoxy)-pyridine as the main product with a yield of around 70-80%.
Aplicaciones Científicas De Investigación
4-(1,1-Dimethylethoxy)-pyridine has a wide range of applications in scientific research. It is primarily used as a spin trap for studying ROS and other free radicals. 4-(1,1-Dimethylethoxy)-pyridine reacts with these radicals to form stable adducts that can be detected and analyzed using various spectroscopic techniques. 4-(1,1-Dimethylethoxy)-pyridine is also used as a probe for studying the redox status of cells and tissues. It can be used to measure the levels of ROS and other oxidants in biological samples.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTQLEKYLFGMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dimethylethoxy)-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)





![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)



![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
